molecular formula C11H21N3O3S B13995905 Urea, N'-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- CAS No. 73944-55-5

Urea, N'-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso-

Cat. No.: B13995905
CAS No.: 73944-55-5
M. Wt: 275.37 g/mol
InChI Key: SMTGXYVFVDTFMB-UHFFFAOYSA-N
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Description

Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is a complex organic compound with a unique structure that includes a urea backbone, a cyclohexyl group, a hydroxyethylthioethyl side chain, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- typically involves multiple steps. One common approach is to start with cyclohexylisocyanate and react it with 2-aminoethanethiol to form the intermediate N-cyclohexyl-N-(2-mercaptoethyl)urea. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, forming N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)urea. Finally, the nitroso group is introduced through a reaction with nitrous acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthioethyl side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules

Biology

In biological research, Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its nitroso group can release nitric oxide, which has various physiological effects, including vasodilation and antimicrobial activity.

Industry

In industrial applications, this compound can be used as a stabilizer or additive in polymer formulations. Its unique chemical properties can enhance the performance and durability of materials.

Mechanism of Action

The mechanism of action of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can release nitric oxide, which can modulate various signaling pathways. The hydroxyethylthioethyl side chain can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2-hydroxyethyl)urea
  • N-cyclohexyl-N’-(2-(2-hydroxyethoxy)ethyl)urea
  • N-cyclohexyl-N’-(3-hydroxypropyl)urea

Uniqueness

Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is unique due to the presence of the nitroso group and the hydroxyethylthioethyl side chain. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The ability to release nitric oxide and form stable protein complexes makes it particularly valuable in research and therapeutic applications.

Properties

CAS No.

73944-55-5

Molecular Formula

C11H21N3O3S

Molecular Weight

275.37 g/mol

IUPAC Name

3-cyclohexyl-1-[2-(2-hydroxyethylsulfanyl)ethyl]-1-nitrosourea

InChI

InChI=1S/C11H21N3O3S/c15-7-9-18-8-6-14(13-17)11(16)12-10-4-2-1-3-5-10/h10,15H,1-9H2,(H,12,16)

InChI Key

SMTGXYVFVDTFMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(CCSCCO)N=O

Origin of Product

United States

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